(Cyclopropylmethyl)urea

Description

Significance of Urea (B33335) Derivatives in Synthetic Chemistry

Urea and its derivatives are fundamental scaffolds in contemporary chemical research, particularly in medicinal and materials science. nih.gov The urea functional group is a key component in numerous bioactive compounds and clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.govacs.org This hydrogen-bonding capability is crucial for molecular recognition and is a primary driver of the biological activity observed in many urea-containing compounds. acs.org

In synthetic organic chemistry, urea derivatives are versatile building blocks. nih.gov They are employed in the construction of more complex molecules, including heterocyclic compounds which are vital for pharmaceuticals such as anticancer agents and antibiotics. tandfonline.com The synthesis of unsymmetrical urea derivatives is of particular importance as these structures are found in enzyme inhibitors and selective receptor modulators. mdpi.com Traditional synthesis methods often involve the reaction of amines with reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com However, due to the hazardous nature of these reagents, significant research has been dedicated to developing safer and more sustainable synthetic routes, such as using hypervalent iodine reagents or electrochemical methods involving carbon dioxide. mdpi.comnih.gov

Overview of Cyclopropylmethyl Moieties in Organic Synthesis

The cyclopropyl (B3062369) group is a valuable structural motif in organic and medicinal chemistry. researchgate.net Its inclusion in a molecule, often as a cyclopropylmethyl moiety, can introduce unique stereoelectronic properties due to the high strain energy of the three-membered ring. vulcanchem.comontosight.ai This can influence the molecule's conformation, reactivity, and metabolic stability. researchgate.net

Cyclopropylmethyl groups are considered privileged components in the design of biologically active compounds and are found in various natural products. researchgate.net In synthetic applications, they serve as important intermediates for creating complex molecular architectures. ontosight.ai For instance, the Simmons-Smith cyclopropanation is a widely used method for converting alkenes into cyclopropanes stereospecifically. researchgate.net Furthermore, the cyclopropylmethyl group has been developed as a protecting group for various functionalities, such as amino, carboxy, and hydroxy groups, during complex syntheses like peptide synthesis, as it can be cleaved under mild conditions. google.com

Scope and Research Focus on (Cyclopropylmethyl)urea and Related Chemical Entities

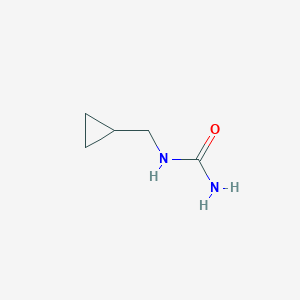

The focus of this article is the chemical compound this compound. This N-substituted urea features a cyclopropylmethyl group attached to one of the urea's nitrogen atoms. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(cyclopropylmethyl)urea | nih.govsigmaaldrich.com |

| CAS Number | 61600-98-4 | nih.govsigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C₅H₁₀N₂O | nih.gov |

| Molecular Weight | 114.15 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 116-118 °C | sigmaaldrich.com |

| InChI Key | IRQWLEOSDCDEHQ-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

The research landscape extends beyond the parent compound to include a variety of its derivatives. These related entities are subjects of investigation in fields like medicinal chemistry and materials science. ontosight.aievitachem.com Studies have explored derivatives for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.aiontosight.ai The synthesis of these compounds typically involves creating the urea linkage by reacting cyclopropylmethylamine or a related amine with an appropriate isocyanate. vulcanchem.comsmolecule.com The structural diversity of these derivatives allows for the fine-tuning of chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQWLEOSDCDEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429512 | |

| Record name | (cyclopropylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61600-98-4 | |

| Record name | (cyclopropylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropylmethyl Urea and Its Analogues

Direct Synthesis Approaches to N-(Cyclopropylmethyl)ureas

Direct methods focus on the formation of the core urea (B33335) functional group, incorporating the cyclopropylmethyl substituent in a key step.

Cyclocondensation reactions utilize pre-formed monosubstituted ureas, such as (cyclopropylmethyl)urea, to construct more complex heterocyclic systems. A notable example is the synthesis of 1-substituted semithioglycolurils. thieme-connect.com In this process, a 1-substituted urea undergoes cyclocondensation with reagents like glyoxal (B1671930) or its derivatives, such as 4,5-dihydroxy- or 4,5-dimethoxyimidazolidine-2-thione. thieme-connect.com For instance, this compound can be reacted with glyoxal to form an intermediate, which is then treated with a thiocyanate (B1210189) source in a two-step, one-pot procedure to yield the final semithioglycoluril product. thieme-connect.com This methodology highlights the utility of this compound as a building block for larger, functionalized molecules. thieme-connect.com

Table 1: Example of Cyclocondensation for Urea Derivatives

| Starting Urea | Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Cyclopropylmethyl)urea | 1. Glyoxal; 2. HSCN | 1-(Cyclopropylmethyl)semithioglycoluril | 88% (for the initial urea) | thieme-connect.com |

| Ethylurea | 4,5-Dihydroxyimidazolidine-2-thione (DHIT), HCl | 1-Ethyl-semithioglycoluril | 52% | thieme-connect.com |

Carbonylation of amines presents a powerful route to ureas by introducing a carbonyl group (CO) between two amine molecules or by using a surrogate. Palladium-catalyzed oxidative carbonylation is a prominent method for synthesizing both symmetrical and unsymmetrical ureas directly from amines. nih.gov This reaction typically involves treating a primary amine, such as cyclopropylmethylamine, with carbon monoxide and an oxidant (like air) in the presence of a palladium iodide (PdI₂) catalyst system, often with potassium iodide (KI) as a co-catalyst. nih.gov The reactions are generally performed under pressure at elevated temperatures (90-100 °C) in a solvent like 1,2-dimethoxyethane (B42094) (DME). nih.gov

Sulfur-assisted carbonylation offers a milder alternative that proceeds at room temperature and ambient pressure. organic-chemistry.org In this approach, a secondary amine, an aromatic amine, and elemental sulfur react with carbon monoxide and oxygen. organic-chemistry.org The reaction is thought to proceed through thiocarbamate intermediates, which are subsequently converted to the urea product. organic-chemistry.org While typically used for N,N-dialkyl-N′-arylureas, the principles can be adapted for other urea derivatives. organic-chemistry.org

The most common and straightforward method for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. smolecule.comvulcanchem.com This reaction is highly efficient and forms the urea linkage directly. For example, 1-(cyclopropylmethyl)-3-(4-iodophenyl)urea (B14915537) is synthesized by reacting cyclopropylmethylamine with 4-iodophenyl isocyanate. smolecule.com Similarly, reacting cyclopropylmethylamine with 2-chloroethyl isocyanate in the presence of D-galactose yields 1-(2-chloroethyl)-3-cyclopropylmethyl-3-(D-galactopyranosyl)urea. prepchem.com The reaction is generally carried out under mild conditions, sometimes with a base like triethylamine (B128534) to facilitate the process. This method's versatility allows for the creation of a wide array of this compound analogues by simply varying the isocyanate reactant. smolecule.com

Table 2: Synthesis of this compound Analogues via Isocyanate Addition

| Amine | Isocyanate | Product | Reference |

|---|---|---|---|

| Cyclopropylmethylamine | 4-Iodophenyl isocyanate | 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea | smolecule.com |

| Cyclopropylmethylamine | 2-Chloroethyl isocyanate | 1-(2-chloroethyl)-3-cyclopropylmethyl-3-(D-galactopyranosyl)urea | prepchem.com |

| Cyclopropylamine derivative | Benzyl isocyanate | 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea |

One-pot procedures enhance synthetic efficiency by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. One such strategy for producing 4-(cyclopropylmethyl)semicarbazide, a urea-related structure, involves the reaction of cyclopropylmethylamine with bis(2,2,2-trifluoroethyl) carbonate in the presence of triethylamine. rsc.org The resulting carbamate (B1207046) intermediate is then reacted in the same pot with hydrazine (B178648) hydrate (B1144303) to yield the final product with high purity after simple filtration. rsc.org This method was reported to produce 4-(c-cyclopropyl-methyl) semicarbazide (B1199961) in an 87% yield. rsc.org

Another one-pot approach allows for the synthesis of N-monosubstituted ureas directly from nitriles. researchgate.net This process involves the conversion of a nitrile to an amidoxime (B1450833) using hydroxylamine, followed by a Tiemann rearrangement induced by a sulfonyl chloride, and subsequent hydrolysis to furnish the urea. researchgate.net This sequence provides a direct pathway from readily available nitriles to diverse urea derivatives. researchgate.net

Palladium-catalyzed reactions provide an alternative for constructing unsymmetrical ureas. One such method is the reductive alkylation of monosubstituted ureas with aldehydes using molecular hydrogen as the reductant. researchgate.net This allows for the introduction of a second, different substituent onto the urea nitrogen. For instance, a simple urea could be reacted with cyclopropanecarboxaldehyde (B31225) in the presence of a palladium catalyst to form a this compound derivative. researchgate.net

A related domino procedure involves a palladium-catalyzed carbonylative process where aryl iodides react with an amine in the presence of a carbon monoxide source. deepdyve.com This cascade involves carbonylation, a Curtius rearrangement to form an isocyanate intermediate in situ, and subsequent nucleophilic addition by an amine to generate the unsymmetrical urea. deepdyve.comresearchgate.net

Precursor Synthesis and Reactivity

The availability of key starting materials is crucial for the synthesis of this compound and its analogues. The primary precursors are cyclopropylmethylamine and cyclopropanecarboxaldehyde.

Cyclopropylmethylamine: This primary amine is a key building block. tcichemicals.comtcichemicals.com It can be synthesized through various routes, including the reduction of cyclopropyl (B3062369) cyanide. One patented method involves a multi-step sequence starting from allylic chlorides, which are converted to gamma-chloronitriles, cyclized to cyclopropyl cyanides, and finally reduced in the presence of an amine under hydrogenation conditions. Cyclopropylmethylamine is a versatile nucleophile, readily participating in reactions such as alkylation with bromo-alcohols to form substituted amino alcohols. tcichemicals.comtcichemicals.com

Cyclopropanecarboxaldehyde: This aldehyde is a key precursor for introducing the cyclopropylmethyl group via reductive amination or alkylation. orgsyn.orgchemicalbook.comchemicalbook.com One preparative method involves the thermal rearrangement of 1,2-cyclobutanediol in the presence of a catalytic amount of boron trifluoride etherate, yielding the aldehyde in 65-80%. orgsyn.org An alternative route is the oxidation of cyclopropylmethanol (B32771) using pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which produces cyclopropanecarboxaldehyde in approximately 60% yield. chemicalbook.comchemicalbook.com

Preparation of Cyclopropylmethylamine Building Blocks

The availability of the cyclopropylmethylamine precursor is crucial for the synthesis of the target urea. Cyclopropylmethylamine is a versatile building block used in the synthesis of various pharmaceutical and agrochemical compounds. lookchem.comlookchem.com Patented industrial methods for its preparation exist, outlining a multi-step process. This process begins with the reaction of allylic chlorides with hydrogen bromide in the presence of free-radical catalysts to form 1-bromo-3-chloropropane (B140262) derivatives. These intermediates are then converted to γ-chloronitriles by reacting them with metal cyanides. Subsequent hydrolysis yields cyclopropyl cyanides, which are finally reduced in the presence of alkyl amines under hydrogenation conditions to produce the desired cyclopropylmethyl alkyl amines. A laboratory-scale synthesis involves heating cyclopropylmethylamine with 3-bromo-1-propanol (B121458) in a solvent like THF. tcichemicals.com

| Method | Key Reactants | Process Summary | Reference |

|---|---|---|---|

| Patented Industrial Method | Allylic chlorides, HBr, Metal cyanides | A multi-step sequence involving bromination, cyanation, hydrolysis, and reductive amination. | |

| Laboratory Synthesis | Cyclopropylmethylamine, 3-bromo-1-propanol | Direct alkylation of the amine followed by workup to yield a functionalized derivative. | tcichemicals.com |

Amidoxime Rearrangements and Cyanamide (B42294) Hydrolysis

An alternative and versatile pathway to monosubstituted ureas involves the Tiemann rearrangement of amidoximes, followed by hydrolysis. researchgate.netresearchgate.net This method allows for the synthesis of ureas from a wide variety of nitriles in a one-pot procedure. researchgate.net

The process begins with the conversion of a nitrile to its corresponding amidoxime by reacting it with hydroxylamine. researchgate.netresearchgate.net The amidoxime then undergoes the Tiemann rearrangement in the presence of a reagent like benzenesulfonyl chloride. researchgate.netacs.org This rearrangement produces an N-substituted cyanamide intermediate. researchgate.netresearchgate.net

The final step is the hydrolysis of the cyanamide. Cyanamides readily react with water, often under acidic or heated conditions, to yield the corresponding urea. patsnap.comcardiff.ac.ukmdpi.comwikipedia.org This hydrolysis step completes the transformation from the nitrile to the final urea product. researchgate.net

| Step | Transformation | Reagents | Reference |

|---|---|---|---|

| 1 | Nitrile to Amidoxime | Hydroxylamine | researchgate.netresearchgate.net |

| 2 | Amidoxime to N-Substituted Cyanamide (Tiemann Rearrangement) | Benzenesulfonyl chlorides (e.g., TsCl) | researchgate.netacs.org |

| 3 | N-Substituted Cyanamide to N-Monosubstituted Urea | Acidic Hydrolysis (H₂O, H⁺) | researchgate.netcardiff.ac.uk |

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of complex molecules is a significant goal in organic chemistry. For derivatives of this compound, both diastereoselective and enantioselective methods are employed to synthesize specific stereoisomers.

Diastereoselective Approaches in Urea Synthesis

Diastereoselective synthesis aims to produce one diastereomer in preference to others. Research into the synthesis of fissoldhimine alkaloid analogues has demonstrated a highly diastereoselective method applicable to urea derivatives. ifremer.fr In this work, ureas containing a cyclopropylmethyl group were shown to be well-tolerated substrates. ifremer.fr The methodology involves a sequence of Shono electrooxidation of an N-urea-pyrrolidine derivative, followed by an acid-catalyzed heterodimerization. ifremer.frrsc.org This process resulted in the formation of complex heterodimers with excellent yields and high diastereoselectivity, predominantly forming the endo-product. ifremer.fr

| Substrate | Reaction Sequence | Outcome | Yield | Reference |

|---|---|---|---|---|

| N-(cyclopropylmethyl)pyrrolidine-1-carboxamide | 1. Shono Electrooxidation 2. Acid-catalyzed Heterodimerization | Predominant formation of the endo-heterodimer | 83% | ifremer.frrsc.org |

Enantioselective Methodologies for Chiral Urea Analogs

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is often achieved using chiral catalysts. While specific methods for the enantioselective synthesis of this compound itself are not detailed, general methodologies for producing chiral urea analogs are well-established and applicable.

One prominent strategy involves the use of chiral phosphoric acids as catalysts. rsc.org For example, the condensation of substituted glyoxals and ureas can be catalyzed by a chiral phosphoric acid to produce enantioenriched hydantoins, which are cyclic urea derivatives. rsc.org This reaction proceeds with high yields and enantioselectivities at room temperature. rsc.org Mechanistic studies suggest that the enantiodetermining step is the selective protonation of one face of a transient enol-type intermediate by the chiral acid catalyst. rsc.org The development of such catalytic systems, including those using chiral ureas or thioureas as organocatalysts, is a cornerstone of modern asymmetric synthesis. nih.govnih.govwiley.commdpi.com

| Reaction Type | Reactants | Catalyst Type | Product Class | Key Feature | Reference |

|---|---|---|---|---|---|

| Condensation | Glyoxals and Ureas | Chiral Phosphoric Acid | Hydantoins (Cyclic Ureas) | Face-selective protonation of an enol intermediate induces enantioselectivity. | rsc.org |

Chemical Reactivity and Derivatization Strategies of Cyclopropylmethyl Urea

Reactions at the Urea (B33335) Moiety

Functionalization via N-H Positions

The nitrogen atoms of the urea moiety in (cyclopropylmethyl)urea can be functionalized through various reactions, including alkylation and arylation. These reactions introduce new substituents, thereby modifying the compound's steric and electronic properties.

Alkylation: The N-H positions can be alkylated using alkyl halides or other electrophilic alkylating agents. For instance, the reaction with cyclopropylmethyl chloride can introduce an additional cyclopropylmethyl group. researchgate.net The specific conditions for these reactions, such as the choice of base and solvent, can influence the degree and position of alkylation.

Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of ureas. organic-chemistry.org Using a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand like Xantphos, this compound can react with aryl halides to form N-aryl derivatives. organic-chemistry.orgresearchgate.net This method provides a versatile route to a variety of unsymmetrical diarylureas. organic-chemistry.org

Table 1: Examples of N-H Functionalization Reactions of Urea Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |

| Benzylurea | Aryl Halide | Pd(OAc)₂/Xantphos, Cs₂CO₃ | N,N'-Diarylurea | organic-chemistry.org |

| N-Phenylurea | Aryl Bromide | Pd₂(dba)₃-CHCl₃/Xantphos, Cs₂CO₃ | N-Aryl-N'-phenylurea | researchgate.net |

| Amides/Sulfonamides | Aryl(trimethoxy)silanes | CuF₂/DMSO | N-Aryl Amides/Sulfonamides | researchgate.net |

Ring-Forming Reactions Involving Urea Derivatives

The urea moiety is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve intramolecular or intermolecular cyclizations.

Palladium-catalyzed cyclization reactions are a prominent strategy for constructing cyclic ureas. For example, the intramolecular cyclization of urea-tethered alkylidenecyclopropanes, catalyzed by Pd(OAc)₂, can yield cyclobuta[b]indoline derivatives. acs.org This reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. acs.org Similarly, propargyl ureas can undergo a palladium-catalyzed cyclization-carbonylation-cyclization coupling reaction to afford symmetrical ketones with two 2-amino-2-oxazoline groups. mdpi.com

Radical cyclizations involving urea radical anions, generated by reductive electron transfer, can produce complex nitrogen heterocycles, including spirocyclic aminal architectures. researchgate.net Furthermore, propargylic ureas are versatile precursors for synthesizing a variety of nitrogen-containing heterocycles through regio- and chemoselective 5-exo-dig and 6-endo-dig N- and O-cyclization reactions. chemrevlett.com

Table 2: Ring-Forming Reactions with Urea Derivatives

| Starting Material | Catalyst/Reagent | Product Heterocycle | Ref. |

| Urea-tethered Alkylidenecyclopropanes | Pd(OAc)₂ | Cyclobuta[b]indoline | acs.org |

| Propargyl Ureas | Pd(II)-bisoxazoline complexes | 2-Amino-2-oxazoline | mdpi.com |

| o-Haloarylamines (to form ureas) | Pd catalyst | Imidazopyridinones, Benzoimidazolones | nih.gov |

Condensation Reactions with Carbonyl Compounds

Urea can undergo condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form a variety of products. The reactivity of the carbonyl compound is a key factor in these reactions. nih.gov

The Biginelli reaction is a classic example, involving the acid-catalyzed three-component reaction of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. sigmaaldrich.com The reaction is believed to proceed through the initial condensation of the aldehyde and urea to form an iminium intermediate. sigmaaldrich.com

Studies have shown that while dialdehydes may require acidic conditions for activation, other carbonyl compounds like triformylmethane, ninhydrin, and phenylglyoxaldehyde are highly reactive towards urea. nih.govnih.gov The reaction kinetics are influenced by the dehydration energies of the carbonyl compounds. nih.govacs.org For instance, 2-cyclopropyl-2-oxoacetaldehyde (B1619340) can react with 1,3-dibenzylurea (B110378) under chiral phosphoric acid catalysis to yield hydantoins.

Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl group imparts unique reactivity to the molecule due to the inherent strain of the three-membered ring and the nature of the methylene (B1212753) linker.

Cyclopropane (B1198618) Ring Modifications

The cyclopropane ring is a versatile functional group in medicinal chemistry, often used to introduce conformational constraints and modulate physicochemical properties. iris-biotech.de However, its high ring strain also makes it susceptible to ring-opening reactions under certain conditions. nih.gov

Ring-opening of cyclopropane derivatives can proceed through radical pathways. For example, the addition of a radical to a double bond in a methylenecyclopropane (B1220202) can lead to a cyclopropyl-substituted carbon radical, which then undergoes ring-opening. nih.gov In some cases, enzymatic cyclopropane ring-opening has been proposed as a mechanism of action for bioactive cyclopropyl-containing compounds. wgtn.ac.nz

The modification of the cyclopropyl (B3062369) ring itself is also a strategy in medicinal chemistry. For instance, the introduction of fluorine atoms to create fluorinated cyclopropanes can significantly alter the pharmacological properties of a molecule. thieme.de

Table 3: Factors Influencing Cyclopropane Ring Reactivity

| Factor | Description | Potential Outcome | Ref. |

| Ring Strain | The inherent strain of the three-membered ring. | Susceptibility to ring-opening reactions. | nih.gov |

| Substituents | Electron-donating or -withdrawing groups on the ring. | Can facilitate or hinder ring-opening. | snnu.edu.cn |

| Catalysts | Lewis acids or transition metals. | Can trigger ring-opening or other transformations. | snnu.edu.cn |

Functionalization of the Methyl Linker

The methylene bridge connecting the cyclopropyl ring to the urea nitrogen is also a site for potential chemical modification. While less reactive than the urea N-H bonds or the cyclopropane ring, it can participate in certain reactions.

Oxidation of the methylene group is a possible transformation. For example, CYP-mediated oxidation of the methylene group between an alkene and a chromene was observed in a related system, and its replacement with a cyclopropyl group improved metabolic stability. nih.gov In the context of N-alkyl ureas, oxidation of the methylene group could potentially lead to the formation of a carbonyl group or other oxidized species.

Protons on the methylene bridge typically appear in the NMR spectrum at chemical shifts around δ 2.5-3.5 ppm. smolecule.com Deshielding effects from the adjacent nitrogen and the cyclopropyl ring influence this chemical shift.

Nucleophilic Displacement at the Cyclopropylmethyl Carbinol

The cyclopropylmethyl carbinol moiety is a key functional group whose reactivity is central to the derivatization of related compounds. The primary allylic hydroxyl group within this system can undergo nucleophilic displacement, enabling the synthesis of a variety of analogs that retain essential structural features required for biological activity. nih.gov This reactivity is particularly notable in complex molecules where the cyclopropylmethyl carbinol is present.

Research into the nucleophilic substitution of cyclopropyl carbinol derivatives has revealed highly regioselective and diastereoselective transformations. nih.gov The substitution reaction preferentially occurs at the most substituted quaternary carbon center in a stereoinvertive manner. nih.gov This stereochemical outcome is often attributed to the formation of a bicyclobutonium intermediate species, which dictates the approach of the incoming nucleophile. nih.gov

A range of nucleophiles has been successfully employed in these displacement reactions. For instance, trimethylsilyl (B98337) bromide (TMSBr), dimethylphosphinothioyl chloride (DMPSCl), and trimethylsilyl azide (B81097) (TMSN₃) have been used to prepare a variety of acyclic tertiary alkyl bromides, chlorides, and azides with excellent diastereopurity. nih.gov The ability to displace the hydroxyl group with diverse nucleophiles highlights the utility of the cyclopropylmethyl carbinol as a reactive handle for introducing new functionalities. nih.govresearchgate.net

Table 1: Nucleophilic Displacement Reactions on Cyclopropylmethyl Carbinol Derivatives

| Nucleophile | Reagent | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|

| Bromide | TMSBr | Tertiary Alkyl Bromide | Stereoinvertive | nih.gov |

| Chloride | DMPSCl | Tertiary Alkyl Chloride | Stereoinvertive | nih.gov |

| Azide | TMSN₃ | Tertiary Alkyl Azide | Stereoinvertive | nih.gov |

| Various Nucleophiles | - | Substituted Analogues | - | nih.gov |

Formation of Complex Scaffolds Utilizing this compound as a Building Block

This compound serves as a valuable intermediate and building block in organic synthesis for the preparation of more complex and often bioactive molecules. vulcanchem.com The presence of both the urea moiety and the cyclopropylmethyl group allows for diverse chemical transformations, making it a versatile scaffold for constructing intricate molecular architectures, including heterocyclic and macrocyclic systems. vulcanchem.comresearchgate.net

Synthesis of Heterocyclic Systems

The urea functional group is a well-established component in the synthesis of a wide array of heterocyclic compounds. researchgate.net Urea and its derivatives can act as precursors for nitrogen-containing heterocycles through cyclization reactions with various difunctional reagents. researchgate.netsci-hub.se

In the context of this compound, the urea portion can participate in reactions to form heterocyclic rings. For example, research has demonstrated the synthesis of complex heterocyclic steroids by treating specific precursors with urea. researchgate.net A notable synthesis involved the creation of 1-(cyclopropylmethyl)-5,6-di-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine, a heterocyclic system, from the reaction of a corresponding precursor with urea, achieving a yield of 37.2%. iaea.org The general strategy involves the reaction of the urea with dicarbonyl compounds or their equivalents to construct ring systems like pyrimidines, hydantoins, or other related heterocycles. researchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from Urea Derivatives

| Reactant(s) | Catalyst/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| Arylidenemalononitrile, N-(pyrazol-5-yl)cyanoacetamide | Piperidine, Ethanol, Reflux | Dihydropyridine-3,5-dicarbonitrile derivative | sci-hub.se |

| Aldehydes, Malononitrile, 2-Hydroxynaphthalene-1,4-dione | Urea, Aqueous Ethanol, Room Temp. | 4H-Benzo[g]chromene-3-carbonitrile derivative | sci-hub.se |

| Precursor with urea | Silicagel column chromatography | 1-(cyclopropylmethyl)-5,6-di-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine | iaea.org |

Incorporation into Macrocyclic Structures

The urea linkage is a significant structural motif in the design and synthesis of macrocycles due to its hydrogen bonding capabilities and relative rigidity. nih.gov Methodologies for constructing macrocycles often involve the reaction of diamines with diisocyanates or phosgene (B1210022) equivalents, where the urea functionality serves to link different molecular fragments. nih.gov

This compound can be envisioned as a component in such structures, where the cyclopropylmethyl group acts as an N-substituent on the urea linkage within the macrocyclic ring. The synthesis of urea-containing macrocycles has been achieved with high efficiency, sometimes in nearly quantitative yields, by reacting hindered diamines with diisocyanates. nih.gov The steric bulk of N-substituents can play a crucial role in directing the cyclization process over polymerization. nih.gov Patents for immunomodulatory compounds describe macrocyclic structures containing urea moieties, further demonstrating their importance in complex molecular design. google.com The incorporation of a this compound unit into a macrocycle can influence the molecule's conformation and biological activity. chemrxiv.orgresearchgate.net

Application as Protecting Groups for Diverse Substrates

While the entire this compound molecule is not typically used as a protecting group, the cyclopropylmethyl (CPM) moiety itself has been developed as a useful acid-labile protecting group, particularly for hydroxyl functions. researchgate.net This application is distinct from urea-derived protecting groups like Boc, which protect amines by forming carbamates. weebly.comtcichemicals.com

The cyclopropylmethyl (CPM) group is considered a primary protecting group, and its secondary carbon analogue, the 1-methyl-1'-cyclopropylmethyl (MCPM) group, has also been introduced for the protection of alcohols in contexts such as oligosaccharide synthesis. researchgate.net

Introduction and Cleavage: The CPM group is typically introduced via an etherification reaction. For example, R,S-1-Methyl 1′-cyclopropylmethanol can be converted to its trichloroacetimidate (B1259523) derivative, which then reacts with an alcohol in the presence of a mild Lewis acid catalyst (e.g., silver triflate) to form the protected ether. researchgate.net

The key advantage of the CPM and related groups is their lability under mild acidic conditions, which allows for selective deprotection in the presence of other common protecting groups. researchgate.net This orthogonality is highly valuable in multi-step syntheses of complex molecules. researchgate.net

Table 3: Comparison of Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Cyclopropylmethyl | CPM | Etherification | Mild Acid | Acid-labile primary protecting group | researchgate.net |

| 1-Methyl-1'-cyclopropylmethyl | MCPM | Lewis acid catalyzed etherification | Mild Acid | Acid-labile, orthogonal to many common groups | researchgate.net |

| tert-Butyldimethylsilyl | TBDMS/TBS | Silylation with TBDMSCl | Fluoride ions (e.g., TBAF), Acid | Robust, common for alcohol protection | tcichemicals.com |

| Trityl | Tr | Reaction with Trityl chloride | Mild Acid Hydrolysis, Hydrogenolysis | Bulky, selective for primary alcohols | weebly.comtcichemicals.com |

| Methoxymethyl | MOM | Reaction with MOMCl | Acid-catalyzed hydrolysis | Stable to base and reducing conditions | tcichemicals.com |

Mechanistic Investigations of Reactions Involving Cyclopropylmethyl Urea

Elucidation of Reaction Pathways for Urea (B33335) Formation and Transformation

The synthesis of urea derivatives, including (Cyclopropylmethyl)urea, typically follows well-established reaction pathways. A common method for forming the urea linkage is the reaction of an amine with an isocyanate. organic-chemistry.org For this compound, this would involve the reaction of cyclopropylmethylamine with a suitable isocyanate precursor.

One general route to urea synthesis is the reaction of a primary amide with an oxidizing agent like phenyliodine diacetate in the presence of an ammonia (B1221849) source. This process proceeds through a Hofmann rearrangement to generate an isocyanate intermediate, which is then attacked by ammonia to form the urea. organic-chemistry.org Another approach involves the carbonylation of azides in the presence of amines, catalyzed by transition metals such as palladium, which produces unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

The transformation of ureas can occur through various reactions such as oxidation, reduction, and substitution. For instance, the thiophene (B33073) ring in a related urea derivative, 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, can be oxidized to form sulfoxides or sulfones. The urea linkage itself can also undergo transformations. The industrial synthesis of urea from carbon dioxide and ammonia involves the initial formation of ammonium (B1175870) carbamate (B1207046), which is then dehydrated. nih.gov This process is often catalyzed and the reaction mechanism can be complex, involving multiple surface reaction intermediates. nih.govnih.gov

Recent research into electrocatalytic urea synthesis from CO2 and nitrogen species has highlighted the importance of the C-N coupling step. nih.govresearchgate.net The mechanism often involves the nucleophilic attack of nitrogen-containing intermediates on an activated carbon center derived from CO2. researchgate.net Ab initio molecular dynamics simulations have been used to explore these reaction pathways, suggesting that the formation of the C-N bond is a critical and often rate-determining step. nih.gov

Mechanistic Analysis of Cyclopropyl (B3062369) Group Participation in Reactions

The cyclopropyl group in this compound is not merely a spectator in chemical reactions. Its inherent ring strain and unique electronic properties allow it to actively participate in and influence reaction mechanisms. This participation is often observed through the formation of reactive intermediates and subsequent rearrangements.

Carbene Chemistry and Intermediates

Carbenes, neutral intermediates with a divalent carbon atom, are frequently implicated in reactions involving cyclopropylmethyl systems. uoanbar.edu.iq The generation of a carbene adjacent to a cyclopropyl ring can lead to ring expansion, forming cyclobutyl derivatives. uoanbar.edu.iq Metal-carbene complexes are key intermediates in cyclopropanation reactions, where a carbene or carbenoid is transferred to an alkene. numberanalytics.com These reactions can proceed through either a concerted mechanism, where the cyclopropane (B1198618) ring is formed in a single step, or a stepwise mechanism involving a zwitterionic intermediate. numberanalytics.com In the context of this compound, reactions that proceed via carbene-like intermediates could lead to a variety of products, depending on the subsequent reaction pathways. The formation of cyclopropyl carbenes has been proposed in transition metal-catalyzed reactions of enynes, which are mechanistically related to the behavior of cyclopropylmethyl systems. researchgate.net

Cyclopropyl-Methyl Rearrangements

One of the hallmark reactions of cyclopropylmethyl systems is their propensity to undergo rearrangements. The cyclopropylmethyl cation is a non-classical carbocation that can be represented as a set of resonance hybrids, including cyclopropylmethyl, cyclobutyl, and homoallyl carbocations. rsc.org This delocalization of positive charge allows for nucleophilic attack at different positions, leading to a mixture of products. The rearrangement of a cyclopropylmethyl cation to a cyclobutyl or homoallyl cation is a common pathway. rsc.orgacs.org

Furthermore, cyclopropyl–cyclopropyl rearrangements have been observed, where a cyclopropylmethyl carbenium ion rearranges to another cyclopropyl-containing cation, which can then be trapped by a nucleophile. rsc.org This type of rearrangement has been exploited for the selective introduction of a cyclopropyl group into complex molecules. rsc.org Thermal rearrangements of compounds containing the cyclopropylmethyl moiety have also been studied, with some proceeding through radical mechanisms. nih.govacs.orgresearchgate.net

Concertedness in Cyclopropane Formation

The formation of cyclopropane rings is a crucial transformation in organic synthesis. organic-chemistry.orgcore.ac.uk The mechanism of these reactions, particularly whether they are concerted or stepwise, is a key area of investigation. In a concerted mechanism, the new carbon-carbon bonds are formed simultaneously. numberanalytics.com The Simmons-Smith reaction, a well-known method for cyclopropanation, is believed to proceed through a concerted mechanism involving a "butterfly-shaped" transition state. mdpi.com The stereospecificity of many cyclopropanation reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product, provides strong evidence for a concerted pathway. libretexts.org However, stepwise mechanisms involving radical or ionic intermediates can also occur, particularly with certain catalysts or substrates. researchgate.net The degree of concertedness can be influenced by factors such as the catalyst, solvent, and the electronic properties of the reactants. mdpi.comresearchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and can offer valuable insights into reaction mechanisms. The rate of a reaction can be influenced by the concentration of reactants, temperature, and the presence of catalysts. For reactions involving urea, kinetic models have been developed to describe processes such as thermal decomposition. mdpi.com For example, the activation energy for the decomposition of urea has been determined using various thermal analysis methods. mdpi.com

In the context of cyclopropyl-containing compounds, kinetic studies have been performed on the reactions of cyclopropyl radicals. nih.gov These studies have investigated the rates of inversion of cyclopropyl radicals and their addition and abstraction reactions. Radical clocks, which are reactions with known rate constants, are often used to determine the rates of other, faster radical reactions through competition kinetics. researchgate.net For instance, the rate of a fast radical cyclization can be "timed" against a slower, known intermolecular reaction. Such kinetic data is crucial for understanding the lifetime and reactivity of intermediates in reactions involving the cyclopropylmethyl group.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the rate, mechanism, and selectivity of a chemical reaction. numberanalytics.comresearchgate.netweebly.com Solvents can influence reactions by solvating reactants, intermediates, and transition states, thereby stabilizing or destabilizing them. numberanalytics.com

Polar solvents are particularly effective at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through ionic pathways. numberanalytics.com For instance, in reactions involving the formation of carbocations from cyclopropylmethyl systems, polar solvents would be expected to facilitate the reaction. escholarship.org Non-polar solvents, on the other hand, may favor concerted or radical pathways.

Spectroscopic and Crystallographic Investigations

Advanced Spectroscopic Characterization

The structural elucidation of (Cyclopropylmethyl)urea relies on a combination of modern spectroscopic techniques. These methods provide detailed insights into the molecular framework, confirming the presence of key functional groups and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides characteristic signals for the distinct proton environments in the molecule. The protons of the cyclopropyl (B3062369) ring typically appear in the upfield region of the spectrum, generally between δ 0.5–1.5 ppm. The methylene (B1212753) (-CH₂-) protons, which bridge the cyclopropyl and urea (B33335) moieties, are also identifiable. The amine (-NH) protons of the urea group are typically observed as broad signals in the δ 5.0–8.0 ppm range, and their chemical shift can be influenced by solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl (C=O) carbon of the urea group is a key diagnostic peak, typically appearing significantly downfield around 160 ppm. The carbons of the cyclopropyl ring are found in the upfield region, characteristically between δ 10–25 ppm. libretexts.org The methylene carbon (-CH₂) signal appears at an intermediate chemical shift.

A summary of expected NMR data is presented below.

| ¹H NMR Data (Predicted) | |

| Chemical Shift (δ ppm) | Assignment |

| 5.0 - 8.0 | -NH (Urea) |

| 2.9 - 3.2 | -CH₂- (Methylene) |

| 0.8 - 1.2 | -CH- (Cyclopropyl) |

| 0.5 - 1.5 | -CH₂- (Cyclopropyl) |

| ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ ppm) | Assignment |

| ~160 | C=O (Urea) |

| ~45 | -CH₂- (Methylene) |

| 10 - 25 | Cyclopropyl Carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.netvscht.cz

Key absorption bands are expected as follows:

N-H Stretching: The N-H bonds of the urea group give rise to a strong, often broad, absorption band in the region of 3200-3600 cm⁻¹. docbrown.info This band may sometimes appear as a twin peak. docbrown.info

C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are typically observed at slightly higher wavenumbers than those of alkanes, often in the 3050–3100 cm⁻¹ range. vscht.cz The methylene C-H stretches appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl (C=O) group stretch is a prominent feature, typically found in the 1640–1680 cm⁻¹ range. docbrown.info

N-H Bending: The bending vibration of the N-H bonds is also characteristic and appears around 1550-1650 cm⁻¹. docbrown.info

A summary of characteristic IR absorptions is provided in the table below.

| IR Absorption Data (Predicted) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200 - 3600 | N-H Stretch |

| 3050 - 3100 | C-H Stretch (Cyclopropyl) |

| 1640 - 1680 | C=O Stretch (Carbonyl) |

| 1550 - 1650 | N-H Bend |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. vulcanchem.com In electron impact (EI) ionization, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the precise molecular formula. mdpi.com

The fragmentation of urea derivatives often involves cleavage at the bonds adjacent to the carbonyl group. libretexts.orgnih.gov For this compound, characteristic fragmentation would likely involve the loss of the cyclopropylmethyl group or cleavage of the urea moiety itself.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. researchgate.netiucr.orgresearchgate.net This analysis provides definitive data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how the molecules pack in the solid state. rsc.orgnih.govacs.org

Analysis of Intermolecular Interactions and Supramolecular Networks

The solid-state structure of urea-containing compounds is heavily influenced by strong and directional hydrogen bonds. reading.ac.ukrsc.org In the crystal lattice of this compound, the amine protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This interaction is a dominant feature in directing the self-assembly of the molecules. rsc.org

These N-H···O hydrogen bonds typically lead to the formation of well-defined supramolecular structures. wiley.comnih.gov Urea molecules commonly assemble into one-dimensional "tapes" or "ribbons," where molecules are linked head-to-tail. rsc.org These tapes can then further interact with adjacent tapes through weaker interactions to build up a two-dimensional sheet or a more complex three-dimensional network. wiley.comnih.gov The specific arrangement, or supramolecular synthon, adopted by the molecules determines the final crystal architecture. rsc.org

Polymorphism and Crystal Engineering Studies

Polymorphism, the capacity of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. These different forms, or polymorphs, can exhibit varied physicochemical properties such as solubility, melting point, and stability. symbiosisonlinepublishing.commpg.de The investigation into the polymorphism of urea and its derivatives is driven by the desire to control these properties through crystal engineering.

While specific studies on the polymorphism of this compound are not extensively detailed in readily available literature, the principles of crystal engineering in related urea compounds offer significant insights. Crystal engineering aims to design and synthesize crystalline structures with desired properties, often by controlling intermolecular interactions like hydrogen bonds. symbiosisonlinepublishing.comgoogleapis.com In urea derivatives, the N-H and C=O groups are primary sites for hydrogen bonding, which dictates the formation of various supramolecular structures. nih.govnii.ac.jp

For instance, studies on other urea derivatives have shown that molecules can link via pairs of N-H⋯O hydrogen bonds, forming recognizable motifs like inversion dimers. nih.gov These dimers can then connect further to create two-dimensional networks. The specific arrangement and connectivity of these hydrogen bonds can be influenced by factors such as solvent choice during crystallization, temperature, and the presence of substituents on the urea molecule. symbiosisonlinepublishing.com In one case, analysis of a benzofuran (B130515) urea derivative revealed six different conformations co-existing in a single crystal, all connected through a complex network of hydrogen bonds between N-H groups and carbonyl oxygens. researchgate.net

Techniques used to induce and control polymorphism include high-throughput crystallization, which screens various conditions like temperature and solvent combinations, and laser-induced nucleation in supersaturated solutions. symbiosisonlinepublishing.com Such methods have been successfully applied to produce metastable polymorphs of compounds like glycine (B1666218) and urea. symbiosisonlinepublishing.com The study of parabanic acid-urea cocrystals has also revealed polymorphism, where different hydrogen-bonding patterns (synthons) lead to distinct crystal forms with varying thermal stabilities. rsc.org

Neutron Diffraction Studies of Related Urea Structures

Neutron diffraction is a powerful technique for determining the crystal structure of hydrogen-containing compounds because it can precisely locate hydrogen atoms, which is difficult with X-ray diffraction. This is particularly important for understanding the intricate hydrogen-bonding networks that govern the structure of urea and its derivatives. nih.goviucr.org

Neutron diffraction has also been applied to investigate steric influences on hydrogen-bonding motifs in cyclic ureas. nih.gov In a series of 5N-substituted hexahydro-1,3,5-triazin-2-ones, it was found that the steric bulk of the substituent at the 5-position determines the resulting hydrogen-bonding pattern. Less hindered substituents allowed for the formation of expected hydrogen-bonded tapes, while bulkier groups led to different two-dimensional networks. nih.gov Laue neutron diffraction confirmed the geometry around the nitrogen atoms, showing that molecules will distort to maintain nearly linear hydrogen bonds. nih.gov

Furthermore, neutron diffraction with isotopic substitution (H/D and ¹⁴N/¹⁵N) has been employed to study concentrated aqueous solutions of urea. oup.comoup.com These experiments provide direct information on urea-water and urea-urea interactions, revealing details such as the number of water molecules hydrogen-bonded to the urea's carbonyl group and the existence of hydrogen-bonded urea clusters. oup.comoup.com

Below is a table summarizing crystallographic data from neutron diffraction experiments on various urea inclusion compounds.

| Compound | Formula | Temperature (K) | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

| HEX | C₉H₁₂N₆O₃ | 150 | Hexagonal | P6₅22 | a=8.1529, b=8.1529, c=10.9819; α,β,γ=90 |

| DBH | C₆H₁₂Br₂·6(CH₄N₂O) | 30 | Monoclinic | P2₁/n | a=8.5518, b=10.8605, c=13.3296; β=92.919 |

| OCT | C₈H₁₄O₂·7(CH₄N₂O) | 30 | Hexagonal | P6₅22 | a=8.1007, b=8.1007, c=76.213; α,β,γ=90 |

| UDM | C₃H₄NO·3(CH₄N₂O) | 30 | Triclinic | P1̅ | a=7.3797, b=9.9588, c=10.9509; α=64.5386, β=77.4999, γ=67.8699 |

| Data sourced from a study on guest-induced distortions in urea inclusion compounds. worktribe.com |

Electron Diffraction Applications

Electron diffraction is another valuable technique for structural analysis, applicable to both gas-phase molecules and solid crystalline materials. wikipedia.org

Gas-phase Electron Diffraction (GED) allows for the determination of the molecular structure of free molecules, independent of the intermolecular forces present in the solid state. wikipedia.org Ab initio calculations have confirmed that while urea is planar in its crystal form, it adopts a non-planar structure in the gas phase. nih.gov This difference is attributed to the stabilizing effect of strong electrostatic interactions (hydrogen bonds) in the crystal lattice, which favor the more polarized planar conformation. nih.gov Ultrafast electron diffraction (UED) of gas-phase molecules is an advanced method used to observe molecular structures as they evolve during chemical reactions with femtosecond time resolution. arxiv.orgrsc.org

Solid-state Electron Diffraction is used to study the crystal structure of materials. An early electron diffraction study of crystalline urea aimed to examine the arrangement of hydrogen atoms. jps.or.jp More recently, three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), has emerged as a key technique for determining the crystal structures of organic compounds from sub-micron-sized crystals. iucr.org High-resolution 3D ED data has been collected for urea, allowing for detailed refinement of its crystal structure. iucr.org These studies often compare different refinement models to better represent the experimental electrostatic potential within the crystal. iucr.org Electron diffraction has also been used to characterize nanohybrids, such as those formed between urea and hydroxyapatite, providing structural information on these composite materials. researchgate.net

Theoretical and Computational Chemistry Studies of Cyclopropylmethyl Urea

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, reactivity, and conformational preferences of (Cyclopropylmethyl)urea. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its chemical bonds is crucial.

Molecular Orbitals and Frontier Molecular Orbital Theory: The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. osjournal.org

In the case of urea (B33335) and its derivatives, soft X-ray emission (XE), absorption (XA), and resonant inelastic scattering (RIXS) experiments, in conjunction with DFT and time-dependent DFT (TD-DFT) calculations, have provided detailed information on the occupied and unoccupied molecular orbitals. nih.gov These studies help in determining the energy gap between the HOMO and LUMO. nih.gov For this compound, the nitrogen K-edge spectra would be particularly informative about the electronic environment of the nitrogen atoms within the urea moiety. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study hybridization, charge distribution, and intramolecular interactions. For urea, NBO analysis can reveal the extent of delocalization of the nitrogen lone pairs into the carbonyl π* orbital, a key feature of the electronic structure of amides and ureas. This delocalization contributes to the planarity of the urea group and influences its hydrogen bonding capabilities. Computational chemistry can estimate atomic charges using methods like Natural Population Analysis (NPA) from NBO calculations. wisc.edu

Electron Density and Electrostatic Potential: DFT calculations can generate maps of electron density, highlighting regions of high and low electron concentration. The electrostatic potential map visually represents the charge distribution, with red areas indicating negative potential (electron-rich regions, such as around the carbonyl oxygen) and blue areas indicating positive potential (electron-poor regions, such as around the N-H protons). wisc.edu This information is vital for understanding intermolecular interactions, particularly hydrogen bonding, which is a dominant feature in the chemistry of ureas.

| Computational Method | Information Gained for this compound |

| DFT/TD-DFT | HOMO-LUMO energy gap, molecular orbital shapes, simulated X-ray spectra. nih.gov |

| NBO Analysis | Atomic charges, hybridization, lone pair delocalization, intramolecular interactions. wisc.edu |

| Electrostatic Potential Mapping | Visualization of charge distribution, prediction of sites for electrophilic and nucleophilic attack. wisc.edu |

Energetic Landscape of Reaction Pathways and Transition States

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Theory: Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy state known as the activated complex or transition state. fiveable.mesolubilityofthings.comlibretexts.orgelementalchemistry.inscribd.com The rate of the reaction is dependent on the concentration of this activated complex and the frequency with which it converts to products. fiveable.me DFT calculations are frequently employed to locate the geometry of transition states and compute their energies, thereby providing a theoretical estimate of the reaction barrier. researchgate.net

Synthesis of this compound: The synthesis of ureas can proceed through various pathways, such as the reaction of an isocyanate with an amine or the acylation of ureas. frontiersin.org DFT calculations can be used to model these reaction mechanisms. For instance, in the synthesis of related N-acylureas, DFT studies have been employed to elucidate divergent reaction mechanisms controlled by the choice of base. frontiersin.org These calculations can predict activation barriers for different proposed pathways, helping to understand the observed chemoselectivity. frontiersin.org For the synthesis of this compound, computational modeling could compare the energetics of reacting cyclopropylmethylamine with an isocyanate versus other synthetic routes.

Ring-Opening Reactions: The cyclopropylmethyl group itself can participate in interesting chemical transformations, such as ring-opening reactions. DFT studies can be instrumental in understanding the mechanism of such reactions, for example, by modeling the transition states involved in the cleavage of the cyclopropane (B1198618) C-C bond, which can be facilitated by transition metals. pku.edu.cn

| Reaction Type | Computational Insights |

| Urea Synthesis | Elucidation of reaction mechanisms, prediction of activation energies, understanding catalyst effects. frontiersin.org |

| Cyclopropane Ring-Opening | Modeling of transition states, understanding the role of catalysts in facilitating ring cleavage. pku.edu.cn |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is critical to its properties and interactions. This compound possesses conformational flexibility due to rotation around its single bonds.

Conformational Search Algorithms: Identifying the stable conformers of a flexible molecule can be a complex task. Algorithms that combine systematic and stochastic (Monte Carlo) search methods can be employed to explore the conformational space efficiently. frontiersin.org These methods generate a multitude of starting geometries which are then optimized at a certain level of theory to find the local energy minima on the potential energy surface. frontiersin.org For this compound, a conformational search would reveal the preferred orientations of the cyclopropylmethyl group relative to the urea moiety.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of the molecular motions by solving Newton's equations of motion for the atoms in the system. These simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or in the solid state. nih.gov By observing the trajectory of the atoms over time, one can identify the most populated conformational states and the transitions between them. MD simulations are also a powerful tool for studying the aggregation behavior of small molecules. nih.gov

| Simulation Technique | Application to this compound |

| Conformational Search | Identification of low-energy conformers, understanding the influence of the cyclopropylmethyl group on the overall shape. frontiersin.org |

| Molecular Dynamics | Simulation of molecular motion over time, analysis of conformational flexibility, study of solvation and aggregation. nih.gov |

Molecular Modeling and Simulation

Building upon the principles of quantum and classical mechanics, molecular modeling and simulation aim to predict the macroscopic properties of materials from their microscopic structure and interactions.

Prediction of Crystal Morphology and Growth Mechanisms

The external shape (morphology) of a crystal is determined by the relative growth rates of its different faces. Understanding and predicting crystal morphology is of great importance in materials science and pharmaceuticals.

Crystal Structure Prediction: Predicting the crystal structure of a molecule from first principles is a significant challenge in computational chemistry. nih.gov Methods such as evolutionary algorithms combined with ab initio total-energy calculations have shown considerable success in predicting stable and metastable crystal structures for a given compound. arxiv.org For a molecule like urea, such methods have been shown to correctly identify the known tetragonal structure among a vast number of possibilities. arxiv.org These approaches could be applied to predict the likely crystal packing of this compound.

| Modeling Approach | Insights for this compound Crystallization |

| Crystal Structure Prediction | Identification of potential stable polymorphs and their packing arrangements. arxiv.org |

| MD Simulations of Crystal Growth | Understanding the mechanism of crystal growth from solution, predicting the relative growth rates of different crystal faces, and modeling the effect of impurities or additives on crystal habit. researchgate.netnih.govacs.org |

Force Field Development for Urea Systems

Molecular simulations, particularly MD, rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of parameters and equations that define the interactions between atoms.

General and Specific Force Fields: General force fields, such as GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations), are designed to be applicable to a wide range of organic molecules. However, for specific systems, developing a dedicated force field can lead to more accurate predictions. For urea, several force fields have been developed and tested for their ability to reproduce crystal and solution properties.

Polarizable and Non-Polarizable Force Fields: A key distinction in force field development is the treatment of electronic polarization. Non-polarizable force fields use fixed partial charges on atoms, while polarizable force fields allow these charges to fluctuate in response to the local electric field. For urea, polarizable force fields have been shown to be superior in reproducing properties such as the crystal-solution phase diagram. The development of a transferable polarizable force field for urea, derived from first-principles calculations (Symmetry-Adapted Perturbation Theory, SAPT), represents a significant advancement in the accurate modeling of urea systems.

Kirkwood-Buff Derived Force Fields: Another approach to force field parameterization is to fit the parameters to reproduce experimental solution properties, such as the Kirkwood-Buff integrals, which describe the spatial distribution of molecules in a mixture. A Kirkwood-Buff derived force field for urea-water mixtures has been shown to accurately reproduce thermodynamic and dynamic properties of the solution.

The development of accurate force fields for urea provides a solid foundation for the computational study of this compound and other derivatives, enabling reliable simulations of their behavior in condensed phases.

| Force Field Type | Key Features and Applications |

| General Force Fields (e.g., GAFF, OPLS) | Broad applicability to organic molecules, suitable for initial simulations. |

| Polarizable Force Fields | Include electronic polarization effects, leading to more accurate descriptions of intermolecular interactions and phase behavior. |

| Kirkwood-Buff Derived Force Fields | Parameterized to reproduce experimental solution thermodynamics, ideal for studying mixtures. |

Computational Approaches to Spectroscopic Data Prediction

The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and properties that can be difficult to obtain through experimental means alone. For this compound, while specific computational studies are not extensively documented in publicly available literature, the established methodologies for analogous urea derivatives provide a clear framework for how such predictions would be approached. These methods are crucial for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the molecule's behavior at a quantum level.

The primary tool for these predictions is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. sci-hub.se DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. From this optimized structure, various spectroscopic properties can be calculated.

For predicting vibrational spectra (Infrared and Raman), frequency calculations are performed. These calculations determine the normal modes of vibration, their corresponding frequencies, and their intensities. tandfonline.com This information is invaluable for assigning the peaks observed in an experimental IR spectrum to specific bond stretches, bends, and torsions within the this compound molecule. For instance, the characteristic C=O stretching, N-H bending, and C-N stretching vibrations of the urea moiety, as well as the C-H vibrations of the cyclopropyl (B3062369) group, can be precisely assigned. tandfonline.com The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies to better match experimental values, a common practice in computational spectroscopy. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectra are also predictable using computational techniques. After geometry optimization, NMR shielding tensors can be calculated for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These shielding tensors are then converted into chemical shifts, which are the values observed in an experimental NMR spectrum. ejournal.by This allows for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. Such calculations can help in assigning specific peaks to the various protons and carbons in the molecule, such as those in the cyclopropyl ring versus the methylene (B1212753) bridge and the urea group. Conformational analysis through computational methods is also important, as the presence of different conformers can influence the observed NMR spectra. nih.gov

Prediction of electronic spectra, such as Ultraviolet-Visible (UV-Vis) spectroscopy, is typically achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. ejournal.by The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, this could identify π→π* transitions associated with the carbonyl group of the urea functionality.

While specific, published data tables of predicted spectroscopic values for this compound are not available, the table below provides a representative example of how such data would be presented based on DFT calculations for a similar small urea derivative. The level of theory and basis set are typical for such studies. sci-hub.setandfonline.com

Representative Table of Computationally Predicted Spectroscopic Data This table is illustrative and does not represent actual calculated data for this compound, but rather the format and type of data typically generated from computational studies of similar molecules.

Table 1: Illustrative Predicted Spectroscopic Data for a Urea Derivative (e.g., using DFT B3LYP/6-311++G(d,p))| Spectroscopic Data Type | Predicted Parameter | Illustrative Value | Assignment |

| IR Spectroscopy | Vibrational Frequency | ~3450 cm⁻¹ | N-H asymmetric stretch |

| Vibrational Frequency | ~3350 cm⁻¹ | N-H symmetric stretch | |

| Vibrational Frequency | ~1680 cm⁻¹ | C=O stretch (Amide I) | |

| Vibrational Frequency | ~1620 cm⁻¹ | N-H bend (Amide II) | |

| Vibrational Frequency | ~1400 cm⁻¹ | C-N stretch | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~160 ppm | C=O (Urea carbonyl) |

| Chemical Shift (δ) | ~45 ppm | -CH₂- (Methylene) | |

| Chemical Shift (δ) | ~10 ppm | -CH- (Cyclopropyl) | |

| Chemical Shift (δ) | ~5 ppm | -CH₂- (Cyclopropyl) | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~5.5 ppm | -NH₂ |

| Chemical Shift (δ) | ~5.0 ppm | -NH- | |

| Chemical Shift (δ) | ~3.0 ppm | -CH₂-N- | |

| Chemical Shift (δ) | ~0.8 ppm | -CH- (Cyclopropyl) | |

| Chemical Shift (δ) | ~0.4 ppm | -CH₂- (Cyclopropyl, cis) | |

| Chemical Shift (δ) | ~0.2 ppm | -CH₂- (Cyclopropyl, trans) | |

| UV-Vis Spectroscopy | λmax | ~210 nm | π→π* transition |

This systematic computational approach allows for a deep understanding of the spectroscopic properties of molecules like this compound, bridging the gap between theoretical models and experimental observation.

Advanced Applications in Materials Science Excluding Biological Contexts

Utilization of (Cyclopropylmethyl)urea in Polymer Chemistry

The urea (B33335) linkage is a cornerstone of polymer chemistry, most notably in the formation of polyureas. These materials are known for their rapid curing, high tensile strength, and durability. The incorporation of specific substituents, such as the cyclopropylmethyl group, offers a pathway to tailor polymer properties for specialized applications.

Monomer or Cross-linking Agent in Polymer Synthesis

This compound and its precursors can be utilized in the synthesis of novel polymers. The fundamental reaction for forming polyurea involves the step-growth polymerization between an isocyanate and an amine. wikipedia.org In this context, a polymer incorporating the this compound moiety could be synthesized through two primary routes:

Reaction of a diisocyanate with cyclopropylmethylamine: The amine group of cyclopropylmethylamine can react with a diisocyanate monomer to form a polyurea where the cyclopropylmethyl group is a pendant moiety on the polymer backbone.

Reaction of a diamine with cyclopropylmethyl isocyanate: This route would involve synthesizing the isocyanate from this compound's parent amine and then reacting it with a diamine monomer.

While large-scale commercial production of polymers from this compound is not widely documented, related structures appear in patent literature. For instance, cyclopropylmethyl has been listed as a potential monocycloalkylalkyl group in the formation of cyclic oligomeric polyurea precursors, which are designed to polymerize in a more controlled manner than traditional two-component systems. google.com

Furthermore, urea derivatives can act as cross-linking agents. In the formation of aminoplast resins, such as those used for microencapsulation, urea derivatives can be employed as cross-linkers that react with pre-condensates like melamine-formaldehyde. epo.org This role is distinct from their use as formaldehyde (B43269) scavengers and is crucial for building the structural integrity of the resulting polymer shell. epo.org The use of a diamine cross-linker can yield colorless yet stable aminoplast microcapsules. epo.org

Modification of Polymer Properties

The introduction of specific functional groups is a key strategy for modifying the bulk and surface properties of polymers. nih.govmaterianova.beresearchgate.net The inclusion of the this compound structure into a polymer matrix can impart unique characteristics. It is hypothesized that the rigidity of the alicyclic cyclopropane (B1198618) ring could enhance the thermal stability of materials like polyurea coatings. vulcanchem.com

The urea component itself can influence polymer characteristics in solution. For example, studies on hydroxyethyl (B10761427) cellulose (B213188) (HEC) polymer solutions have shown that the presence of urea leads to interactions that increase the solution's viscosity and lower the polymer entanglement threshold. nih.gov This indicates that even as an additive, this compound could potentially modify the rheological properties of polymer solutions. The table below summarizes potential modifications.

| Property Modification | Influencing Structural Feature | Potential Application |

| Increased Thermal Stability | Rigidity of the cyclopropane ring | High-performance coatings, composites |

| Altered Solution Viscosity | Hydrogen bonding from the urea group | Rheology control in polymer solutions |

| Modified Mechanical Properties | Inter-chain hydrogen bonding | Elastomers, durable plastics |

Integration into Functional Materials

Beyond structural polymers, this compound serves as a scaffold for materials with specific electronic, optical, or self-assembling properties. The ability of the urea group to form predictable and strong non-covalent interactions is central to these applications.

Design of Non-Linear Optical (NLO) Materials based on Urea Scaffolds

Urea is a benchmark organic material for non-linear optical (NLO) applications, particularly noted for its efficiency in second-harmonic generation (SHG). nih.govresearchgate.net The NLO response in the urea crystal family originates from charge transfer facilitated by strong hydrogen bonds that encourage a head-to-tail alignment of the molecules. nih.govresearchgate.net This specific arrangement creates a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects.

The design of NLO materials often involves modifying the basic urea structure to enhance these properties. First-principles calculations on urea derivatives, such as monomethylurea and N,N'-dimethylurea, have demonstrated that substituent groups can influence the electronic structure and SHG susceptibility. nih.gov Electron-donating groups can supply more electrons to the electron-accepting carbonyl group, forming larger molecular dipoles and potentially enhancing the NLO response. nih.gov

| Compound | First Hyperpolarizability (β) | Reference Compound |

| Eugenol | ~15 times higher than urea | Urea |

| p-Nitroaniline | ~3 times higher than Eugenol | Eugenol |

| DBT | ~56 times higher than urea | Urea |

| This table illustrates the significant enhancement in NLO properties achievable by modifying molecular structures, as reported in various studies. Specific values for this compound are a subject for future research. researchgate.netresearchgate.net |

Self-Assembled Systems and Supramolecular Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered structures from molecular building blocks. The N,N'-disubstituted urea moiety is a powerful motif for this purpose, as its two N-H protons and carbonyl oxygen can participate in robust and directional hydrogen bonds, leading to the formation of tapes, ribbons, and helical fibers.

Research has demonstrated the synthesis of complex oligomers containing both cyclopropylmethyl groups and urea functionalities. nih.gov In one study, symmetric and asymmetric alkyl-guanidine oligomers were synthesized where the connections between monomers included a urea function. nih.gov For example, a symmetric dimer, 1,3-bis({8-[[N-(cyclopropylmethyl)carbamimidoyl]amino]octyl})urea, was successfully synthesized and characterized, showcasing the integration of the this compound derivative into a larger, self-assembling structure. nih.gov The cyclopropylmethyl group in such systems can influence the steric and packing constraints, guiding the formation of the final supramolecular architecture.

Catalytic Applications of this compound Derivatives